alpha-Isolupanine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Alpha-Isolupanine is a natural compound found in plants of the Lupinus genus. It has been studied for its potential applications in medicine and agriculture.

科学的研究の応用

1. Teratogenicity Evaluation

Alpha-Isolupanine has been identified in studies focusing on potential teratogenic effects. For example, a study on blue cohosh rhizomes identified this compound among several alkaloids. This study used an in vitro rat embryo culture to evaluate teratogenic activity, finding that this compound was not teratogenic at the tested concentrations (Kennelly et al., 1999).

2. Biosynthesis Analysis

Research has been conducted on the biosynthesis of quinolizidine alkaloids, including this compound. A study on Lupinus texensis showed possible interconversion of lupanine and this compound, highlighting the alkaloid's role in plant biochemistry (Chaudhuri & Keller, 1991).

3. Structural Analysis

The molecular structure of this compound has been determined through various techniques, including X-ray diffraction. Understanding its crystal and molecular structure provides valuable insights for chemical research and potential pharmaceutical applications (Kozioł, 1986).

4. Chemical Analysis Techniques

This compound has been a subject of studies focusing on advanced chemical analysis methods. For instance, its identification and quantification in various species were achieved using techniques like capillary gas chromatography (Priddis, 1983).

作用機序

Target of Action

It’s hypothesized to function by inhibiting certain enzymes and signaling pathways associated with cell growth and inflammation .

Mode of Action

Alpha-Isolupanine’s interaction with its targets leads to a variety of changes within the cell. It’s believed to inhibit certain enzymes, disrupting the normal signaling pathways within the cell . This disruption can lead to a variety of downstream effects, including the induction of apoptosis, or programmed cell death, in certain cells .

Biochemical Pathways

Given its hypothesized role in inhibiting enzymes and disrupting signaling pathways, it’s likely that it affects a variety of biochemical processes within the cell .

Result of Action

The result of this compound’s action within the cell is the disruption of normal cellular processes, potentially leading to the induction of apoptosis . This could have significant implications for the treatment of diseases characterized by abnormal cell growth, such as cancer .

生化学分析

Biochemical Properties

Alpha-Isolupanine plays a significant role in biochemical reactions, particularly in the context of plant defense. It interacts with various enzymes and proteins, contributing to its bioactivity. For instance, this compound has been shown to inhibit acetylcholinesterase, an enzyme crucial for the breakdown of acetylcholine in the nervous system . This inhibition can lead to increased levels of acetylcholine, affecting neurotransmission. Additionally, this compound interacts with cytochrome P450 enzymes, which are involved in the metabolism of various compounds, including drugs and toxins .

Cellular Effects

This compound influences several cellular processes. In plant cells, it contributes to the defense against herbivores and pathogens by disrupting their physiological processes. In mammalian cells, this compound has been observed to affect cell signaling pathways, particularly those involving neurotransmitters due to its acetylcholinesterase inhibitory activity . This can lead to changes in gene expression and cellular metabolism, potentially impacting cell function and viability.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with specific biomolecules. By inhibiting acetylcholinesterase, this compound prevents the breakdown of acetylcholine, leading to prolonged neurotransmitter activity . This can result in various physiological effects, including muscle contraction and altered neural signaling. Additionally, this compound’s interaction with cytochrome P450 enzymes can modulate the metabolism of other compounds, influencing their bioavailability and activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, but its activity can decrease over extended periods due to degradation . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential cumulative effects on cellular function, including sustained enzyme inhibition and altered metabolic processes.

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At low doses, this compound may exhibit beneficial effects, such as enhanced neurotransmission and improved cognitive function . At higher doses, it can lead to toxic effects, including neurotoxicity and disruption of normal physiological processes . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effect without causing adverse reactions.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized by cytochrome P450 enzymes, which facilitate its biotransformation into various metabolites . These metabolic processes can influence the overall bioactivity of this compound, affecting its therapeutic potential and toxicity. Additionally, this compound can impact metabolic flux and metabolite levels, contributing to its diverse biological effects.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions can influence its localization and accumulation, affecting its bioavailability and activity. For example, this compound may be actively transported into specific cellular compartments, where it can exert its biochemical effects more effectively.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, this compound may accumulate in the endoplasmic reticulum or mitochondria, where it can interact with enzymes and other biomolecules to modulate cellular processes.

特性

| { "Design of the Synthesis Pathway": "The synthesis of alpha-Isolupanine can be achieved through a multi-step process involving the condensation of various starting materials.", "Starting Materials": [ "2,3,4,9-tetrahydro-1H-carbazole-1-carboxylic acid", "2-methyl-3-buten-2-ol", "Sodium triacetoxyborohydride", "Sodium borohydride", "Palladium on carbon", "Hydrochloric acid", "Sodium hydroxide", "Methanol", "Ethanol", "Diethyl ether", "Chloroform", "Acetic anhydride", "Acetone" ], "Reaction": [ "The synthesis begins with the condensation of 2,3,4,9-tetrahydro-1H-carbazole-1-carboxylic acid and 2-methyl-3-buten-2-ol in the presence of a coupling reagent such as N,N'-carbonyldiimidazole (CDI) to form the corresponding ester.", "The resulting ester is then reduced to the corresponding alcohol using sodium borohydride in methanol.", "The alcohol is then converted to the corresponding chloride using thionyl chloride in chloroform.", "The resulting chloride is then reacted with sodium triacetoxyborohydride in ethanol to afford the corresponding borohydride intermediate.", "This intermediate is then subjected to a palladium-catalyzed hydrogenation in the presence of hydrogen gas to afford the corresponding amine.", "The amine is then treated with hydrochloric acid to afford the corresponding hydrochloride salt.", "The hydrochloride salt is then treated with sodium hydroxide in methanol to afford the free base.", "The free base is then acetylated using acetic anhydride in acetone to afford the corresponding acetate.", "Finally, the acetate is deacetylated using sodium hydroxide in methanol to afford alpha-Isolupanine." ] } | |

CAS番号 |

486-87-3 |

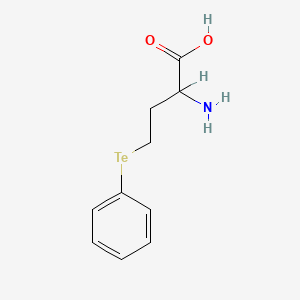

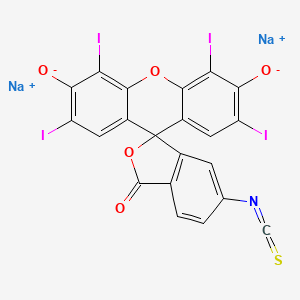

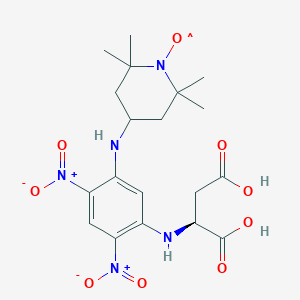

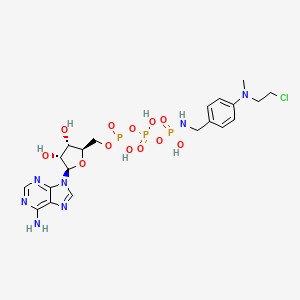

分子式 |

C15H24N2O |

分子量 |

248.36 g/mol |

IUPAC名 |

(1S,2R,9S,10R)-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadecan-6-one |

InChI |

InChI=1S/C15H24N2O/c18-15-6-3-5-14-11-8-12(10-17(14)15)13-4-1-2-7-16(13)9-11/h11-14H,1-10H2/t11-,12-,13+,14+/m0/s1 |

InChIキー |

JYIJIIVLEOETIQ-IGQOVBAYSA-N |

異性体SMILES |

C1CCN2C[C@@H]3C[C@H]([C@H]2C1)CN4[C@@H]3CCCC4=O |

SMILES |

C1CCN2CC3CC(C2C1)CN4C3CCCC4=O |

正規SMILES |

C1CCN2CC3CC(C2C1)CN4C3CCCC4=O |

同義語 |

alpha-isolupanine lupanine lupanine monohydrobromide, (7S-(7alpha,7abeta,14alpha,14aalpha))-isomer lupanine monohydrochloride, (7S-(7alpha,7aalpha,14alpha,14aalpha))-isomer lupanine monohydrochloride, (7S-(7alpha,7abeta,14alpha,14aalpha))-isomer lupanine monoperchlorate, (7S-(7alpha,7abeta,14alpha,14aalpha))-isomer lupanine sulfate (1:1), (7S-(7alpha,7abeta,14alpha,14aalpha))-isomer lupanine, (7R-(7alpha,7abeta,14alpha,14aalpha))-isomer lupanine, (7S-(7alpha,7aalpha,14alpha,14aalpha))-isomer lupanine, (7S-(7alpha,7aalpha,14alpha,14abeta))-isome |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What other alkaloids are often found alongside alpha-Isolupanine in plants?

A1: this compound frequently coexists with other quinolizidine alkaloids in plants. Research has identified its presence alongside compounds such as sparteine, beta-isosparteine, delta5-dehydrolupanine, lupanine, thermopsine, and anagyrine in Lupinus argenteus var. stenophyllus. [] Additionally, it has been found in Lupinus angustifolius along with lupanine, 13alpha-hydroxylupanine, angustifoline, tetrahydrorhombifoline, and ester-derivatives of 13alpha-hydroxylupanine. [] These findings suggest shared biosynthetic pathways and potential synergistic effects between these alkaloids.

Q2: Are there any known differences in alkaloid profiles between different forms of the same plant species?

A2: Yes, studies on Lupinus angustifolius have revealed distinct alkaloid profiles between its bitter and sweet forms. While the bitter form contains various quinolizidine alkaloids, including this compound, the sweet form is devoid of any detectable alkaloids. [] This difference highlights the potential for genetic regulation of alkaloid biosynthesis within a single species and offers a valuable model for exploring the molecular mechanisms underlying these variations.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2R,5S,8S)-2,6,10,10-tetramethyltricyclo[6.3.0.01,5]undec-6-ene](/img/structure/B1205752.png)

![Bis[(4-formyl-5-hydroxy-6-methylpyridin-3-yl)methyl] dihydrogen diphosphate](/img/structure/B1205753.png)